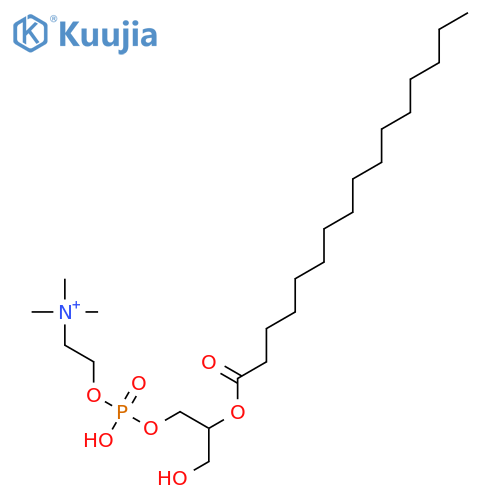Cas no 66757-27-5 (2-Palmitoyl-sn-glycero-3-phosphocholine)

66757-27-5 structure
商品名:2-Palmitoyl-sn-glycero-3-phosphocholine
2-Palmitoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 2-Palmitoyl-sn-glycero-3-phosphocholine
- 2-Palmitoyl-sn-glyce
- [(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- DTXSID20567685
- (2R)-3-hydroxy-2-(palmitoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (R)-
- Q27145730
- PC(0:0/16:0)
- (R)-3-Hydroxy-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- 66757-27-5
- 2-palmitoyllysophosphatidylcholine
- LysoPC(0:0/16:0)
- LPC(0:0/16:0)
- CHEBI:76078
- SCHEMBL5058577
- (2R)-2-(hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
- LMGP01050074
- 2-hexadecanoyl-sn-glycero-3-phosphocholine
- DB-251634
- (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatetracosan-1-aminium 4-Oxide;
-
- インチ: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
- InChIKey: NEGQHKSYEYVFTD-HSZRJFAPSA-N
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 495.33200
- どういたいしつりょう: 495.33248993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- PSA: 114.93000
- LogP: 5.64980
2-Palmitoyl-sn-glycero-3-phosphocholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P157350-10mg |
2-Palmitoyl-sn-glycero-3-phosphocholine |
66757-27-5 | 10mg |
$ 1748.00 | 2023-09-06 | ||
| A2B Chem LLC | AH17092-1mg |
2-PalMitoyl-sn-glycero-3-phosphocholine |
66757-27-5 | 1mg |
$667.00 | 2024-04-19 |
2-Palmitoyl-sn-glycero-3-phosphocholine 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
66757-27-5 (2-Palmitoyl-sn-glycero-3-phosphocholine) 関連製品
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
